3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(3-cyanophenyl)-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(3-cyanophenyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a diazepane ring, and a methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(3-cyanophenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(3-cyanophenyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline core or the diazepane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce modified quinoline derivatives.
Scientific Research Applications
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(3-cyanophenyl)-1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(3-cyanophenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The diazepane ring may interact with protein targets, modulating their activity. The methylbenzoyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid derivatives: These compounds share the quinoline core and have similar chemical properties.
Diazepane-containing compounds: These compounds contain the diazepane ring and exhibit similar biological activities.
Methylbenzoyl derivatives: These compounds have the methylbenzoyl group and are used in various chemical and biological applications.
Uniqueness
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(3-cyanophenyl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development.
Properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-N-(3-cyanophenyl)-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6O3S/c1-16-6-7-18(24)13-21(16)29-8-10-30(11-9-29)34(32,33)23-20(15-28(2)27-23)22(31)26-19-5-3-4-17(12-19)14-25/h3-7,12-13,15H,8-11H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHCTTWAENBULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NC4=CC=CC(=C4)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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